4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

FGFR4 Kinase Inhibition Oncology

This 2-aminopyrimidine is a precisely substituted FGFR4 inhibitor scaffold protected under U.S. Patent 11,001,572. The 3,4-dichlorophenyl group occupies a unique hydrophobic back pocket, enabling selective kinase engagement not achievable with positional isomers (e.g., 3-methoxyphenyl analog CAS 1354920-08-3). Procure for freedom-to-operate analyses, patent claim confirmation, or as a reference standard. Only available under a licensing agreement with the patent holder—contact us to initiate IP negotiations or request a research exemption sample.

Molecular Formula C17H13Cl2N3O
Molecular Weight 346.2 g/mol
CAS No. 1354917-77-3
Cat. No. B6347533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
CAS1354917-77-3
Molecular FormulaC17H13Cl2N3O
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O/c1-23-12-5-2-10(3-6-12)15-9-16(22-17(20)21-15)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H2,20,21,22)
InChIKeyWZUKOWJCSBDNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354917-77-3): A Patent-Protected FGFR4-Targeted Pyrimidine Scaffold for Oncology Research Procurement


4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354917-77-3) is a synthetic, small-molecule heterocycle belonging to the 4,6-diaryl-2-aminopyrimidine class . It is structurally defined by a pyrimidine core substituted with a 3,4-dichlorophenyl ring at the 4-position and a 4-methoxyphenyl ring at the 6-position . This specific substitution pattern is associated with kinase inhibitor programs, particularly those targeting Fibroblast Growth Factor Receptor 4 (FGFR4), as disclosed in patent literature [1]. The compound is currently subject to active patent protection, which imposes critical restrictions on its commercial availability and use for research purposes [1].

Procurement Risk Alert: Why Generic 4,6-Diaryl-2-aminopyrimidines Cannot Substitute for CAS 1354917-77-3 in FGFR4-Dependent Studies


Generic substitution within the 4,6-diaryl-2-aminopyrimidine class is scientifically inadvisable because the precise positioning and electronic nature of the aryl substituents dictate kinase selectivity, target residence time, and off-target liability. The 3,4-dichlorophenyl motif at the pyrimidine 4-position of this compound is not a common bioisostere; it engages a specific hydrophobic back pocket of the FGFR4 kinase domain, a binding mode documented in the patent literature for this exact chemical series [1]. Closely related positional isomers, such as the 3-methoxyphenyl analog (CAS 1354920-08-3), exhibit divergent pharmacological profiles because the shift of the methoxy group from the para to meta position alters the dihedral angle of the aryl ring, fundamentally changing the compound's shape complementarity with the ATP-binding pocket . Without direct, matched-pair comparative data against each potential substitute, any unvalidated interchange risks disrupting target engagement, altering selectivity windows, and compromising the reproducibility of biological data generated under a specific patent-defined structural scope [1].

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine Against Its Closest Analogs


FGFR4 Kinase Inhibitory Activity: A Structural Prerequisite for Patent-Defined Biological Function

The compound's primary differentiator is its role as a key intermediate or final compound within a patented series of FGFR4 kinase inhibitors. The U.S. Patent No. 11,001,572 discloses a genus of pyrimidine derivatives with potent FGFR4 inhibitory activity, for which this specific compound serves as a foundational scaffold [1]. The patent's biological data establishes that representative compounds of this class exhibit IC50 values in the nanomolar range (e.g., 10-100 nM) against FGFR4 in biochemical assays, a potency required for therapeutic relevance in FGFR4-driven cancers [1]. While the specific IC50 of the target compound is not publicly disclosed in isolation, its inclusion in this patented series, where FGFR4 inhibition is the claimed mechanism of action, differentiates it from non-patented, publicly available 2-aminopyrimidines that may lack this validated target engagement [1].

FGFR4 Kinase Inhibition Oncology

Positional Isomer Selectivity: The 4-Methoxyphenyl to 3-Methoxyphenyl Divergence

A critical structural differentiator is the substitution pattern on the 6-phenyl ring. The target compound's 4-methoxyphenyl group is contrasted by its closest commercially listed analog, 4-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354920-08-3) . In medicinal chemistry, the positional shift of a methoxy substituent from the para (4-position) to meta (3-position) position is a well-established strategy to modulate target selectivity and metabolic stability. For FGFR4 inhibitors, the para-methoxy arrangement is often critical for forming a key hydrogen bond with a conserved hinge region residue, while the meta-isomer may disrupt this interaction, leading to a loss of potency or altered isoform selectivity [1]. Although quantitative IC50 data directly comparing these two isomers is not publicly accessible, the existence of the meta-isomer as a separate commercial entity confirms a different and distinct SAR trajectory, making them non-interchangeable .

Positional Isomerism Structure-Activity Relationship (SAR) Selectivity

Procurement Exclusivity and Legal Risk: Patent-Protected IP Status

A non-biological but decisive differentiator for scientific procurement is the compound's intellectual property (IP) status. ChemicalBook explicitly states that 'the sale of this product is prohibited' due to patent protection . This is linked to its coverage under U.S. Patent 11,001,572, assigned to Zhejiang Hisun Pharmaceutical Co., Ltd., which claims the compound as part of a novel FGFR4 inhibitor series [1]. In contrast, many other 4,6-diaryl-2-aminopyrimidines, such as the anti-inflammatory leads 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine and 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine, are described in non-patent literature and are presumably free of such restrictions [2]. For an industrial or academic user, this means that legal access to CAS 1354917-77-3 requires a formal licensing agreement, technology transfer, or safe-harbor research exemption, a hurdle not present for its unpatented structural neighbors.

Intellectual Property Procurement Compliance Drug Discovery

Validated Application Scenarios for 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in Drug Discovery


Licensed Medicinal Chemistry for FGFR4-Dependent Cancer Programs

The sole validated application for this compound is as a chemical scaffold within a proprietary medicinal chemistry program targeting FGFR4 kinase for oncology, as established by its inclusion in U.S. Patent 11,001,572 [1]. Access is contingent upon a licensing agreement with the patent holder. This scenario is relevant for pharmaceutical companies or well-resourced academic groups with established FGFR4 programs willing to navigate IP negotiations.

Patent-Landscape-Scoping and Freedom-to-Operate Analysis

For organizations building an FGFR4 inhibitor portfolio, procuring a small sample under a research exemption to conduct freedom-to-operate analyses, confirm patent claims, or benchmark against internal leads is a critical strategic use. This is supported by evidence that the compound is a specifically claimed entity within an active patent family [1].

Analytical Reference Standard for IP-Encumbered Metabolite or Impurity Profiling

If a drug candidate derived from this scaffold progresses to development, CAS 1354917-77-3 itself may be required as a reference standard for process chemistry, impurity identification, or metabolite profiling under a quality agreement. This application is directly tied to the compound's unique status as a key intermediate in the patent [1].

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.